N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
Vue d'ensemble
Description
N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide, commonly known as EIPA, is a selective inhibitor of Na+/H+ exchanger isoform 1 (NHE1). It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
EIPA selectively inhibits N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide, which is a membrane protein that regulates intracellular pH by exchanging extracellular Na+ for intracellular H+. This compound is overexpressed in many cancer cells, where it contributes to tumor growth and metastasis by promoting cell migration and invasion. By inhibiting this compound, EIPA reduces intracellular pH and impairs the ability of cancer cells to migrate and invade. EIPA also protects the heart from ischemia-reperfusion injury by reducing intracellular Na+ overload and preventing the activation of apoptotic pathways.
Biochemical and Physiological Effects
EIPA has been shown to reduce intracellular pH and to inhibit cell migration and invasion in cancer cells. It also protects the heart from ischemia-reperfusion injury by reducing intracellular Na+ overload and preventing the activation of apoptotic pathways. In addition, EIPA has been shown to improve cardiac function in animal models of heart failure and to have potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of EIPA is its selectivity for N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide, which makes it a valuable tool for studying the role of this compound in various diseases. However, EIPA has some limitations, including its relatively low potency and its potential off-target effects on other NHE isoforms. In addition, EIPA has poor solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on EIPA. One area of interest is the development of more potent and selective N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide inhibitors based on the structure of EIPA. Another area of interest is the investigation of the potential therapeutic applications of EIPA in other diseases, such as diabetes and inflammatory disorders. Finally, the potential synergistic effects of EIPA with other drugs or therapies should be explored, as this could enhance its therapeutic efficacy.
Applications De Recherche Scientifique
EIPA has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit tumor growth and metastasis by blocking the activity of N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide, which is overexpressed in many cancer cells. EIPA has also been shown to protect the heart from ischemia-reperfusion injury and to improve cardiac function in animal models of heart failure. In addition, EIPA has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N'-(2-ethylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-13-6-3-4-7-14(13)19-16(22)15(21)18-8-5-10-20-11-9-17-12-20/h3-4,6-7,9,11-12H,2,5,8,10H2,1H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMDYRXJIFHJBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.